Dioctyl 2,2,4-trimethyladipate
Description
Contextualization within Branched Ester Chemistry and Adipate (B1204190) Derivative Research
Dioctyl 2,2,4-trimethyladipate is classified as a branched-chain diester. The "dioctyl" component indicates the presence of two eight-carbon alkyl chains (octyl groups) forming ester linkages. The "2,2,4-trimethyladipate" backbone is derived from adipic acid, a six-carbon dicarboxylic acid, which is substituted with three methyl groups at the second and fourth carbon positions. This branching in the acid portion of the molecule is a key structural feature.
In the wider context of ester chemistry, branching in either the alcohol or the acid moiety significantly influences the physical and chemical properties of the resulting compound. Research into branched esters often explores effects on viscosity, thermal stability, and solvency. Adipate derivatives, esters of adipic acid, are a well-established class of compounds, extensively studied for their utility as plasticizers, lubricants, and solvents. The introduction of methyl groups onto the adipate backbone, as seen in this compound, creates a more complex and sterically hindered molecule compared to its linear counterpart, dioctyl adipate. This structural intricacy is a subject of academic curiosity as it can impart unique properties, such as altered performance at low temperatures and different compatibility with polymeric matrices. chemicalland21.com
Historical Trajectories and Evolution of Research on this compound
Detailed historical accounts specifically chronicling the research and development of this compound are not extensively documented in readily available academic literature. However, the study of adipate esters, in general, has been a long-standing area of industrial and academic research, primarily driven by the plastics industry's demand for effective plasticizers for polymers like polyvinyl chloride (PVC). The exploration of various adipate derivatives, including those with branched chains, likely emerged from the pursuit of compounds with tailored properties to meet specific performance requirements in diverse applications. The evolution of research in this area has been closely tied to advancements in polymer science and the need for plasticizers with improved characteristics.
Scope and Significance of Current Academic Inquiry into this compound
Current academic interest in this compound and similar branched adipate esters is centered on understanding the structure-property relationships that govern their performance. Researchers are investigating how the specific arrangement of the trimethyl substitution on the adipate backbone influences the compound's effectiveness as a plasticizer, its migration from polymer matrices, and its interaction with other chemical systems. The significance of this inquiry lies in the potential to design and synthesize novel esters with enhanced performance characteristics for a variety of material applications.
Structure
2D Structure
Properties
CAS No. |
68975-81-5 |
|---|---|
Molecular Formula |
C25H48O4 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
dioctyl 2,2,4-trimethylhexanedioate |
InChI |
InChI=1S/C25H48O4/c1-6-8-10-12-14-16-18-28-23(26)20-22(3)21-25(4,5)24(27)29-19-17-15-13-11-9-7-2/h22H,6-21H2,1-5H3 |
InChI Key |
PWGKFKFFANDJNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CC(C)CC(C)(C)C(=O)OCCCCCCCC |
Origin of Product |
United States |
Synthetic Pathways and Mechanistic Considerations of Dioctyl 2,2,4 Trimethyladipate
Esterification Reactions for Dioctyl 2,2,4-trimethyladipate Production
The fundamental reaction for producing this compound involves the acid-catalyzed reaction between 2,2,4-trimethyladipic acid and two equivalents of octanol (B41247), as depicted in the following equation:
C9H16O4 + 2 C8H18O ⇌ C25H48O4 + 2 H2O
This reversible reaction requires careful control of conditions to drive the equilibrium towards the product side.
The choice of catalyst is critical in the synthesis of sterically hindered esters like this compound. Traditional homogeneous acid catalysts such as sulfuric acid and p-toluenesulfonic acid are effective but can lead to side reactions and purification challenges. pressbooks.pub
Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and metal oxides, offer advantages in terms of ease of separation and potential for reuse, contributing to a more environmentally benign process. researchgate.netchemra.com For instance, in the synthesis of other long-chain esters, solid catalysts like sulfonated silica (B1680970) have been shown to be effective. csic.es The reaction kinetics are influenced by the steric hindrance of both the acid and the alcohol. The bulky methyl groups on the 2,2,4-trimethyladipic acid backbone can impede the approach of the octanol molecule to the carbonyl carbon, thus slowing down the reaction rate compared to the esterification of linear dicarboxylic acids like adipic acid. acs.org
The reaction is typically pseudo-first-order with respect to the acid concentration when an excess of alcohol is used. The rate is also dependent on the catalyst concentration and temperature. Studies on similar systems, such as the esterification of octanoic acid with octanol, have provided insights into the kinetic parameters. researchgate.netnih.gov
Table 1: Comparison of Catalytic Systems for Esterification
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous | Sulfuric acid, p-toluenesulfonic acid | High reaction rates | Difficult to separate from product, corrosive, potential for side reactions |
| Heterogeneous | Ion-exchange resins, Zeolites, Metal oxides | Easily separable, reusable, less corrosive | Potentially lower reaction rates due to mass transfer limitations |
| Biocatalysts | Lipases | High selectivity, mild reaction conditions | Higher cost, potential for deactivation |
To maximize the yield of this compound, several reaction parameters must be optimized. Based on analogous esterification processes, the following conditions are crucial:
Molar Ratio: An excess of octanol is typically used to shift the equilibrium towards the formation of the diester. researchgate.net
Temperature: Higher temperatures increase the reaction rate but can also promote side reactions such as dehydration of the alcohol to form ethers. A typical temperature range for the synthesis of similar high-boiling esters is 140-180°C.
Removal of Water: Continuous removal of the water by-product is essential to drive the reaction to completion. This is often achieved using a Dean-Stark apparatus or by carrying out the reaction under vacuum. pressbooks.pub
Catalyst Loading: The optimal amount of catalyst needs to be determined experimentally, balancing reaction rate with cost and potential for side reactions.
Modern synthetic chemistry emphasizes the use of environmentally friendly methods. For the synthesis of this compound, several green chemistry principles can be applied:
Use of Solid Acid Catalysts: As mentioned, these catalysts reduce waste and corrosion issues. researchgate.net Simple and recyclable catalysts like zinc(II) salts have also been shown to be effective for the solvent-free esterification of fatty acids with long-chain alcohols. nih.govacs.org
Solvent-Free Synthesis: Conducting the reaction without a solvent, using the excess alcohol as the reaction medium, reduces the environmental impact and simplifies purification. csic.es
Enzymatic Catalysis: Lipases can be used to catalyze the esterification under mild conditions, offering high selectivity and reducing the formation of by-products. However, the cost and stability of the enzyme can be limiting factors. nih.gov
Alternative Activation Methods: Microwave-assisted synthesis has been shown to accelerate esterification reactions, potentially leading to higher yields in shorter reaction times. research-solution.com
Precursor Chemistry and Raw Material Analysis for this compound Synthesis
The primary precursors for the synthesis of this compound are 2,2,4-trimethyladipic acid and octanol.
2,2,4-Trimethyladipic Acid: This is a branched-chain dicarboxylic acid. Its structure presents steric hindrance at one of the carboxylic acid groups due to the two adjacent methyl groups. This steric hindrance can lead to different reactivities of the two carboxylic acid groups.
Table 2: Properties of 2,2,4-Trimethyladipic Acid
| Property | Value |
|---|---|
| IUPAC Name | 2,2,4-trimethylhexanedioic acid |
| CAS Number | 3586-39-8 sigmaaldrich.com |
| Molecular Formula | C9H16O4 sigmaaldrich.com |
| Molecular Weight | 188.22 g/mol sigmaaldrich.com |
Octanol: This is a long-chain primary alcohol. Various isomers of octanol exist, and the choice of isomer can influence the properties of the final ester. n-octanol is a common choice.
Raw material analysis is crucial to ensure the purity of the final product. Standard analytical techniques such as titration (for acid number of the carboxylic acid), gas chromatography (for purity of the alcohol), and Karl Fischer titration (for water content) are employed.
By-product Formation and Purity Control in this compound Synthesis
The primary by-product of the esterification reaction is water. However, other side reactions can occur, leading to impurities in the final product.
Monoester Formation: Incomplete reaction can result in the presence of the monoester of 2,2,4-trimethyladipic acid.
Ether Formation: At high temperatures, the octanol can undergo acid-catalyzed dehydration to form dioctyl ether.
Unreacted Starting Materials: Residual 2,2,4-trimethyladipic acid and octanol may be present in the crude product.
Purification of the high-boiling this compound typically involves several steps:
Neutralization: The crude product is washed with a basic solution (e.g., sodium carbonate or sodium bicarbonate) to remove any unreacted acid and the acid catalyst if a homogeneous catalyst was used. researchgate.net
Water Washing: Subsequent washing with water removes any residual base and water-soluble impurities.
Removal of Excess Alcohol: Unreacted octanol is typically removed by vacuum distillation.
Final Purification: High-purity this compound can be obtained by fractional distillation under high vacuum. nih.gov
Derivatization Strategies and Analog Synthesis from this compound
Derivatization Strategies:
Derivatization of this compound is primarily performed for analytical purposes, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis. While the ester itself is amenable to analysis, derivatization can be employed to enhance detectability or alter chromatographic behavior. For instance, transesterification with a different alcohol could be used to create a more volatile ester for GC analysis. However, given the high molecular weight of the target compound, direct analysis by these methods is more common. For related compounds like long-chain perfluorinated alkyl acids, derivatization to form benzyl (B1604629) esters has been used for GC/MS analysis. nih.gov
Analog Synthesis:
The core structure of this compound can be modified to synthesize a range of analogs with varying properties.
Varying the Alcohol Component: By using different alcohols (e.g., other isomers of octanol, or alcohols with different chain lengths), a library of esters with a range of physical properties (e.g., viscosity, pour point) can be generated. For instance, using a shorter chain alcohol like butanol would result in dibutyl 2,2,4-trimethyladipate.
Modification of the Dicarboxylic Acid Backbone: While more complex, the 2,2,4-trimethyladipic acid backbone could be further functionalized prior to esterification to introduce other chemical moieties.
Transesterification: this compound can undergo transesterification with other alcohols or diols to produce different esters or polyesters. pressbooks.pub
Advanced Analytical Methodologies for Dioctyl 2,2,4 Trimethyladipate
Chromatographic Separations for Dioctyl 2,2,4-trimethyladipate Quantification
Chromatographic techniques are fundamental for separating this compound from complex matrices and for its quantification. Both gas and liquid chromatography, often coupled with mass spectrometry, provide the necessary selectivity and sensitivity.
Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds like adipate (B1204190) esters. researchgate.net The separation is typically achieved on a capillary column, such as a DB-5MS, which has a (5% diphenyl)-dimethylpolysiloxane stationary phase. nih.govnih.gov The oven temperature is programmed to ramp up, ensuring the elution of compounds with different boiling points. For instance, a typical temperature program might start at 100°C and increase to 280°C or 300°C. nih.govnih.gov
Commonly used detectors for adipate ester analysis include:
Flame Ionization Detector (FID): FID is a universal detector that responds to most organic compounds. It is known for its robustness and wide linear range, making it suitable for quantifying high concentrations of adipates.
Mass Spectrometry (MS): When coupled with GC, MS provides not only quantification but also structural information, enabling the identification of specific adipate esters. researchgate.net
A study on the determination of various plasticizers, including adipate esters, in medical infusion sets utilized a GC-MS/MS system with a DB-5MS UI capillary column. The injector temperature was set to 300°C, and a split injection was used. The oven temperature program started at 150°C and ramped up to 300°C. nih.govnih.gov
Here is an example of a GC temperature program for adipate ester analysis:
| Parameter | Value |
| Initial Temperature | 100 °C (hold for 0.2 min) |
| Ramp 1 | 15 °C/min to 180 °C (hold for 2 min) |
| Ramp 2 | 5 °C/min to 280 °C (hold for 10.33 min) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min |
| Data sourced from a study on phthalic acid esters analysis by GC-MS/MS. nih.gov |
Liquid chromatography is a valuable alternative to GC, particularly for less volatile or thermally sensitive branched esters. Reversed-phase LC with a C18 column is a common approach. nih.govchromforum.org The mobile phase typically consists of a mixture of organic solvents like methanol, acetonitrile (B52724), and isopropanol, with or without water. nih.govchromforum.org
A key advantage of LC is the wide range of detectors that can be used:
Ultraviolet (UV) Detector: While adipate esters lack a strong chromophore, UV detection can be used at low wavelengths if the sample matrix is not overly complex.
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is more sensitive than refractive index detectors and is suitable for non-volatile analytes without a UV chromophore.
Mass Spectrometry (MS): LC-MS is a highly sensitive and selective technique for the analysis of branched esters. nih.gov
For the analysis of glycidyl (B131873) fatty acid esters, a method using LC-MS/MS was developed. nih.gov The separation was performed on a C18 column with a mobile phase of 100% methanol. nih.gov Another study on pesticide esters utilized a C18 column with a gradient mobile phase of ammonium (B1175870) formate (B1220265) and formic acid in methanol. researchgate.net
The coupling of chromatographic techniques with mass spectrometry (hyphenation) has become the gold standard for the definitive analysis of adipate esters. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the excellent separation power of GC with the unparalleled identification capabilities of MS. researchgate.net In GC-MS, after the components of a sample are separated on the GC column, they enter the ion source of the mass spectrometer where they are ionized. The resulting ions are then separated based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. This allows for the unambiguous identification of this compound, even in the presence of other structurally similar compounds. researchgate.net Methods have been developed for the determination of adipate plasticizers in various matrices using GC-MS. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing less volatile or thermally labile adipate esters. nih.gov The interface between the LC and the MS, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is crucial for transferring the analytes from the liquid phase to the gas phase for MS analysis. nih.govnih.gov LC-MS/MS, which involves tandem mass spectrometry, offers even greater selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte. nih.govresearchgate.net A method for analyzing glycidyl fatty acid esters in oils by LC-MS/MS demonstrated low detection limits and high recoveries. nih.gov
The following table summarizes the advantages of hyphenated techniques in adipate analysis:
| Technique | Advantages |
| GC-MS | High separation efficiency for volatile and semi-volatile compounds. Provides structural information for confident identification. researchgate.net |
| LC-MS | Suitable for non-volatile and thermally labile compounds. High sensitivity and selectivity, especially with MS/MS. nih.gov |
Spectroscopic Characterization of this compound
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. NMR provides detailed information about the carbon-hydrogen framework, while IR and Raman spectroscopy are used to identify characteristic functional groups.
NMR spectroscopy is a powerful tool for the structural analysis of organic molecules, including branched esters.
¹H-NMR (Proton NMR) provides information about the different types of protons in a molecule and their chemical environment. mnstate.edumnstate.edu In this compound, one would expect to see distinct signals for the protons of the two octyl chains and the trimethyl-substituted adipic acid backbone. The chemical shifts of protons adjacent to the ester's carbonyl group are typically found in the range of 2.0-2.2 ppm, while protons on the carbon adjacent to the oxygen of the ester appear at 3.7-4.1 ppm. orgchemboulder.com The integration of the signals corresponds to the number of protons, and the splitting patterns (e.g., singlet, doublet, triplet) reveal information about neighboring protons. wpmucdn.comvaia.com
¹³C-NMR (Carbon-13 NMR) provides information about the different carbon atoms in a molecule. masterorganicchemistry.comlibretexts.org Each unique carbon atom in this compound will give a distinct signal. The chemical shift of the carbonyl carbon in an ester typically appears in the range of 170-185 ppm. libretexts.orgyoutube.com Carbons in the alkyl chains will have chemical shifts in the upfield region of the spectrum. Due to the branching in the adipic acid moiety, some carbon signals may exhibit different multiplicities in off-resonance decoupled spectra, which can aid in their assignment.
The following table shows typical ¹³C-NMR chemical shift ranges for carbons in ester functional groups:
| Carbon Environment | Chemical Shift (ppm) |
| C=O (in esters) | 170 - 185 |
| R-C H₂-O-C=O | 60 - 90 |
| O=C-C H₂-R | 20 - 50 |
| Data adapted from general ¹³C-NMR correlation tables. libretexts.orgpressbooks.pub |
Both IR and Raman spectroscopy are vibrational spectroscopic techniques that are highly effective for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy is based on the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The ester functional group in this compound has two characteristic and strong absorption bands. The most prominent is the C=O (carbonyl) stretching vibration, which appears in the region of 1750-1735 cm⁻¹ for aliphatic esters. orgchemboulder.comresearchgate.net Another key absorption is the C-O stretching vibration, which is typically observed in the 1300-1000 cm⁻¹ range. orgchemboulder.com
The following table highlights the key vibrational modes for the ester functional group:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |
| C=O Stretch | 1750 - 1735 | IR (strong), Raman (weaker) |
| C-O Stretch | 1300 - 1000 | IR (strong) |
| Data sourced from spectroscopy tutorials and publications. orgchemboulder.comresearchgate.net |
Mass Spectrometry (MS) Fragmentation Studies of this compound
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the identification and quantification of this compound. Understanding the fragmentation patterns of this compound under electron ionization (EI) is key to its unambiguous identification.
Esters typically undergo characteristic fragmentation pathways in the mass spectrometer. A common fragmentation pattern for straight-chain esters is the McLafferty rearrangement, which often results in a prominent peak. polymersolutions.com Alpha-cleavage next to the carbonyl group is also a common fragmentation route, leading to the formation of an acylium ion. polymersolutions.com
For branched-chain esters like this compound, the fragmentation at the branching point of the alkyl chain can provide valuable structural information. The mass spectrum of diisooctyl adipate, an isomer of this compound, shows characteristic ions that can be used for its identification.
Table 1: Characteristic Mass Fragments of Adipate Esters
| Compound | Key Fragment (m/z) | Identity of Fragment |
|---|---|---|
| Dioctyl adipate | 129 | [C6H9O3]+ |
| Diisooctyl adipate | 57, 70, 83, 112 | Alkyl chain fragments |
The mass spectrum of dioctyl adipate is characterized by a base peak at m/z 129, corresponding to the protonated adipic acid anhydride (B1165640) fragment. Other significant ions are observed at m/z 41, 55, and 83, which are characteristic of alkyl chains.
Given the 2,2,4-trimethylpentyl structure of the octyl chain in this compound, specific fragmentation patterns arising from the branched structure are expected. Cleavage at the tertiary carbon atoms in the alkyl chain would lead to the formation of stable carbocations, resulting in characteristic peaks in the mass spectrum. The presence of these specific fragment ions would allow for the differentiation of this compound from its straight-chain and other branched-chain isomers.
Method Validation and Quality Assurance in this compound Analysis
Method validation is essential to ensure that an analytical method is suitable for its intended purpose. For the analysis of this compound, a comprehensive validation should include the assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
A Quality Assurance Project Plan (QAPP) is a formal document that outlines the procedures a monitoring project will use to ensure the data it collects and analyzes are of high quality from start to finish. researchgate.net Quality assurance and quality control measures are integral to producing data that are accurate and precise. researchgate.net
Table 2: Key Parameters for Method Validation of this compound Analysis
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of agreement between the true value and the value found. | 80-120% recovery for spiked samples |
| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) < 15% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
For the analysis of plasticizers like this compound, the use of internal standards is recommended to correct for variations in extraction efficiency and instrument response. nih.gov Quality control samples, including method blanks, laboratory control samples, and matrix spikes, should be analyzed with each batch of samples to monitor the performance of the method. researchgate.net
Sample Preparation and Extraction Protocols for Environmental and Material Matrices Containing this compound
The choice of sample preparation and extraction protocol is critical for the accurate determination of this compound in different matrices. The goal is to efficiently extract the analyte from the sample matrix while minimizing interferences.
Material Matrices (e.g., Polymers):
For the analysis of this compound in polymeric materials such as PVC, solvent extraction is a common approach. polymersolutions.com A representative sample of the polymer is typically dissolved or swollen in a suitable solvent to facilitate the extraction of the plasticizer.
Microwave-assisted extraction (MAE) has emerged as a rapid and efficient alternative to traditional extraction methods. nih.govnih.gov MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process and often reducing solvent consumption. youtube.com Key parameters to optimize for MAE include the choice of solvent, extraction time, and temperature. nih.govnih.gov
Table 3: Example of a Microwave-Assisted Extraction Protocol for Adipates in PVC
| Parameter | Condition |
|---|---|
| Sample size | 0.5 g |
| Solvent | Methanol |
| Solvent volume | 25 mL |
| Temperature | 100°C |
| Extraction time | 15 min |
Environmental Matrices (e.g., Soil and Water):
For environmental matrices, the extraction method must be able to handle complex sample compositions and low analyte concentrations.
Soil: Microwave-assisted extraction with solvents like acetonitrile has been successfully used for the extraction of similar compounds from soil. nih.gov Solid-phase extraction (SPE) can be employed for the cleanup of soil extracts prior to analysis. nih.gov An SPE method was developed for the simultaneous extraction of dicarboxylic acids and diols, which are hydrolysis products of polyesters like poly(butylene adipate). nih.gov This suggests that SPE could be adapted for the extraction of this compound from soil.
Water: Solid-phase extraction is a widely used technique for the extraction of organic pollutants from water samples. nih.govperkinelmer.com For the analysis of adipate esters in water, a C18 SPE cartridge can be used to retain the analyte from the water sample. The analyte is then eluted with a suitable organic solvent. This method allows for the pre-concentration of the analyte, enabling the detection of low concentrations in water. nih.govperkinelmer.com
The selection of the appropriate sample preparation and extraction protocol will depend on the specific matrix, the required detection limits, and the available instrumentation. Method optimization is often necessary to achieve the desired analytical performance.
Environmental Behavior and Biogeochemical Cycling of Dioctyl 2,2,4 Trimethyladipate
Environmental Release and Distribution Mechanisms of Dioctyl 2,2,4-trimethyladipate
This compound can be introduced into the environment throughout its lifecycle, from manufacturing and processing to the use and disposal of products containing it. As a high-molecular-weight adipate (B1204190) ester, its release is primarily associated with industrial activities. acs.org
The primary mechanisms of release include:
Industrial emissions: Manufacturing facilities and plastic processing plants may release the compound into the atmosphere, water, and soil.
Leaching from products: Like other plasticizers, this compound can leach from polymer matrices, such as PVC, over time. This process can be accelerated by environmental factors like heat and contact with liquids.
Disposal: Improper disposal of products containing this adipate ester in landfills can lead to its gradual release into the soil and potentially groundwater.
Once released, its distribution is dictated by its low water solubility and high octanol-water partition coefficient (Kow), which suggests a strong tendency to adsorb to organic matter in soil and sediment. nih.gov Its relatively low vapor pressure indicates that long-range atmospheric transport in the gaseous phase is unlikely, though it may be transported adsorbed to particulate matter.
Degradation Pathways and Transformation Products of this compound in Environmental Matrices
The persistence of this compound in the environment is determined by various degradation processes, including photodegradation, biodegradation, and hydrolysis.
The photodegradation of adipate esters can be influenced by the presence of photosensitizers in the environment. While specific studies on this compound are limited, research on similar compounds like poly(butylene adipate-co-terephthalate) (PBAT) shows that UV radiation can lead to chain scission and crosslinking. nih.gov The primary mechanism involves the absorption of UV light, leading to the formation of radicals which can then react with oxygen, leading to the breakdown of the ester. The presence of chromophores within the molecule or in the surrounding environmental matrix can accelerate this process.
Biodegradation is a significant pathway for the removal of adipate esters from soil and aquatic environments. Microbial communities in soil and activated sludge can utilize these esters as a carbon source. nih.govresearchgate.net The process typically begins with the enzymatic hydrolysis of the ester bonds, breaking the molecule down into 2,2,4-trimethyladipic acid and octanol (B41247). nih.gov These smaller molecules can then be further metabolized by microorganisms.
The branched structure of this compound, specifically the methyl groups on the adipic acid backbone, may influence the rate of biodegradation. Studies on other branched-chain compounds have shown that branching can sometimes hinder microbial degradation compared to their linear counterparts. nih.govresearchgate.net However, various microbial strains have been shown to degrade branched-chain esters. nih.gov
Table 1: Factors Influencing the Biodegradation of Adipate Esters
| Factor | Influence on Biodegradation |
| Microbial Population | The presence of adapted microbial consortia is crucial for efficient degradation. |
| Oxygen Availability | Aerobic conditions generally favor the complete mineralization of adipate esters. |
| Temperature and pH | Optimal temperature and pH ranges exist for the enzymatic activity of degrading microorganisms. |
| Chemical Structure | The degree of branching and the length of the alcohol chain can affect the rate of biodegradation. researchgate.net |
| Bioavailability | Sorption to soil and sediment can reduce the availability of the ester to microorganisms. |
The hydrolysis of an ester is the cleavage of the ester bond by reaction with water, yielding a carboxylic acid and an alcohol. The rate of hydrolysis is influenced by pH and temperature. For branched adipate esters like this compound, the steric hindrance from the methyl groups can affect the rate of hydrolysis. acs.orgchemrxiv.org
Generally, ester hydrolysis can be catalyzed by both acids and bases. epa.gov Under alkaline conditions, the hydrolysis of sterically hindered esters can still proceed, although potentially at a slower rate than for linear esters. nih.govchemrxiv.org The initial products of hydrolysis would be 2,2,4-trimethyladipic acid and octanol. The stability of the monoester intermediate is an important consideration, as some monoesters of plasticizers have been noted for their potential toxicity. nih.gov
Sorption and Desorption Dynamics of this compound in Soil and Sediment
The movement and bioavailability of this compound in the environment are heavily influenced by its sorption to soil and sediment particles. Due to its expected high lipophilicity (love for fats and oils), it will preferentially partition from water to the organic matter present in these matrices. nih.govnih.gov
The key factors governing the sorption of this compound include:
Soil and Sediment Organic Carbon Content: Higher organic carbon content generally leads to stronger sorption. researchgate.netresearchgate.net
Clay Mineralogy: The type and amount of clay minerals can also play a role in the adsorption process. sigmaaldrich.com
pH: Soil and water pH can influence the surface charge of sorbents and potentially the speciation of the compound, although for a neutral compound like this ester, the effect may be less pronounced than for ionizable compounds. sigmaaldrich.compurdue.edu
The strong sorption of this compound to soil and sediment will limit its mobility in the environment, reducing its potential to leach into groundwater. However, this also means it can persist in these compartments for longer periods, making it available for uptake by benthic and soil-dwelling organisms. Desorption, the release of the sorbed compound back into the water phase, is generally a slow process.
Table 2: Predicted Sorption Behavior of this compound
| Environmental Compartment | Expected Sorption | Primary Sorption Mechanism |
| Soil | High | Partitioning into soil organic matter |
| Sediment | High | Partitioning into sediment organic matter |
Bioaccumulation and Biotransformation in Aquatic and Terrestrial Organisms (Non-Human Focus)
Bioaccumulation is the process by which organisms can accumulate a chemical to a concentration higher than that in the surrounding environment. For a lipophilic compound like this compound, there is a potential for bioaccumulation in the fatty tissues of aquatic and terrestrial organisms. epa.govnih.gov
However, the ability of organisms to metabolize or biotransform the compound can significantly reduce its bioaccumulation potential. epa.govresearchgate.net Aquatic organisms, including fish and invertebrates, possess enzyme systems, such as cytochrome P450 monooxygenases, that can break down foreign compounds. nih.govresearchgate.netfrontiersin.orgnih.gov
The biotransformation of adipate esters likely follows a similar pathway to biodegradation, starting with hydrolysis of the ester bonds to form the corresponding acid and alcohol. epa.govresearchgate.net These metabolites are generally more water-soluble and can be more easily excreted from the organism. The branching in the structure of this compound may influence the rate of its biotransformation. researchgate.net
Interactions of Dioctyl 2,2,4 Trimethyladipate with Polymeric and Material Systems
Compatibility and Miscibility Studies with Polymer Matrices (e.g., PVC, Rubbers)
The effectiveness of a plasticizer is fundamentally dependent on its compatibility and miscibility with the host polymer. Adipate (B1204190) plasticizers, including dioctyl adipate (DOA), are generally utilized in blends with general-purpose phthalates to enhance properties like low-temperature performance exxonmobilchemical.com. The compatibility of adipate plasticizers with polyvinyl chloride (PVC) is a critical factor in their application. Studies on various adipate esters have demonstrated their good compatibility with PVC, which is essential for achieving a homogenous material with desired physical properties mdpi.comnih.govatamanchemicals.com.
The miscibility of a plasticizer with a polymer can be assessed by examining the glass transition temperature (Tg) of the resulting blend. A significant decrease in Tg indicates good miscibility. For instance, the introduction of decyl butoxyethyl adipate and decyl phenoxyethyl adipate into PVC compositions leads to a noticeable decrease in the glass transition temperature, signifying high efficiency and good compatibility mdpi.com. While specific studies focusing solely on Dioctyl 2,2,4-trimethyladipate are not abundant, the general behavior of adipate esters suggests a high degree of compatibility with PVC. This is further supported by the fact that adipic acid plasticizers are crucial for improving the performance of PVC and other plastics by enhancing flexibility and processability sinotainuo.com.
The compatibility of plasticizers with polymers like PVC can be influenced by the chemical structure of the plasticizer. For example, in a study comparing different vegetable oil-based plasticizers, it was found that those with a higher number of oxyethyl units exhibited better compatibility with PVC, as evidenced by increased transparency and a single glass transition temperature mdpi.com. This suggests that the specific structure of this compound, with its branched trimethyladipate core, plays a significant role in its interaction and miscibility with polymer chains. While rigid PVC is chemically resistant to many substances, its compatibility with organic compounds like plasticizers is crucial for creating flexible materials calpaclab.compipestock.com.
The following table provides a general overview of the compatibility of adipate plasticizers with different polymers, which can be indicative of the expected behavior of this compound.
| Polymer Matrix | Compatibility Level | Key Observations |
| Polyvinyl Chloride (PVC) | High | Generally good miscibility, significant reduction in glass transition temperature. Often used in blends with phthalates. |
| Nitrile Rubber (NBR) | Good | Improves low-temperature flexibility. |
| Styrene-Butadiene Rubber (SBR) | Moderate to Good | Can be used to modify physical properties. |
| Natural Rubber (NR) | Moderate | May require compatibilizers for optimal performance. |
Migration Dynamics and Leaching Behavior of this compound from Materials
A critical aspect of plasticizer performance is its permanence within the polymer matrix. The migration or leaching of plasticizers from materials can lead to a loss of flexibility, embrittlement, and potential environmental and health concerns. The migration of plasticizers is influenced by several factors, including the plasticizer's molecular weight, the polymer's structure, and external conditions such as temperature and contact with solvents researchgate.netnih.gov.
Adipate plasticizers are known to be less prone to evaporation and degradation over time compared to some other plasticizers, contributing to the long-term stability of PVC products sinotainuo.com. However, since they are not chemically bonded to the polymer, they can migrate from the material under certain conditions mdpi.com. Studies on the migration of plasticizers like diethylhexyl phthalate (B1215562) (DEHP) from PVC have shown that the migrated mass increases with time, temperature, and contact with substances like artificial sebum nih.govnih.gov. For instance, the migration of DEHP from PVC infusion bags was found to increase tenfold in bags with a three-year shelf-life compared to new bags nih.gov.
The migration of a plasticizer from a polymer matrix is fundamentally a diffusion process. The diffusion coefficient (D) is a key parameter used to quantify the rate of this migration. Diffusion coefficients for plasticizers in polymers are influenced by factors such as the size and shape of the plasticizer molecule, the free volume of the polymer, and the temperature nih.gov.
Mathematical models can be employed to predict the migration of plasticizers from polymeric materials, which is crucial for assessing the long-term performance and safety of products doaj.org. These models often consider factors like the initial concentration of the plasticizer, the diffusion coefficient, and the external conditions.
The following table presents typical diffusion coefficients for various plasticizers in PVC at different temperatures, illustrating the general trends that would apply to this compound.
| Plasticizer | Temperature (°C) | Diffusion Coefficient (cm²/s) |
| Diethyl Phthalate (DEP) | 25 | ~10⁻¹³ |
| Diethyl Phthylate (DEP) | 60 | ~10⁻¹¹ |
| Di(2-ethylhexyl) phthalate (DEHP) | 25 | ~10⁻¹⁴ |
| Di(2-ethylhexyl) phthalate (DEHP) | 60 | ~10⁻¹² |
| Diisononyl phthalate (DINP) | 25 | ~10⁻¹⁵ |
| Diisononyl phthalate (DINP) | 60 | ~10⁻¹³ |
Temperature is a critical factor accelerating the migration of plasticizers. As the temperature increases, the mobility of both the plasticizer molecules and the polymer chains increases, leading to a higher diffusion rate jinlichemical.com. Studies have consistently shown that the migration of plasticizers from PVC increases with rising temperature nih.govnih.govkorea.ac.krresearchgate.net. For example, the diffusion of phthalate plasticizers in PVC was found to increase by several orders of magnitude as the temperature was raised from 25°C to 60°C nih.gov. This increased mobility at higher temperatures can lead to a loss of plasticizer from the material, potentially causing brittleness and reducing long-term durability jinlichemical.com.
The composition of the material also plays a significant role in plasticizer migration. The concentration of the plasticizer itself can affect its migration rate; a higher initial concentration generally leads to a higher migration rate researchgate.net. Furthermore, the presence of other additives in the polymer matrix can influence the free volume and the interactions between the polymer and the plasticizer, thereby affecting migration. For instance, the diffusion coefficient for diisononyl phthalate (DINP) in a softer PVC with a higher plasticizer content was found to be about three orders of magnitude higher than in a harder PVC, which is attributed to the increase in free volume nih.gov. The presence of a sebum layer can also significantly enhance the migration of plasticizers from PVC products, a factor to consider in applications involving skin contact nih.govnih.govresearchgate.net.
Role of this compound in Polymer Morphology and Structure Modification
The incorporation of plasticizers like this compound into a polymer matrix does more than just increase flexibility; it actively modifies the morphology and structure of the polymer at a molecular level. By positioning themselves between the polymer chains, plasticizer molecules disrupt the intermolecular forces, leading to an increase in free volume and greater chain mobility. This structural change is manifested as a decrease in the glass transition temperature (Tg) of the polymer mdpi.com.
The morphology of plasticized PVC can be visualized using techniques like scanning electron microscopy (SEM). Studies have shown that the transparency of plasticized PVC films is a good indicator of the miscibility of the plasticizer. Opaque films suggest poor compatibility and phase separation, while transparent films indicate good miscibility and a homogeneous morphology mdpi.com. While specific morphological studies on PVC plasticized with this compound are limited, the general principles of plasticization suggest that it would lead to a more amorphous and less ordered polymer structure, contributing to increased flexibility and altered mechanical properties. The addition of certain plasticizers and fillers can also affect the surface roughness of the polymer researchgate.net.
Stabilization Mechanisms and Long-Term Performance of Materials Containing this compound
The long-term performance of a plasticized material is intrinsically linked to the stability of both the polymer and the plasticizer. Adipate plasticizers can contribute to the stabilization of PVC and other polymers through several mechanisms. Their inherent chemical stability, with good resistance to hydrolysis and oxidation, helps to maintain the flexibility and performance of the final product over time sinotainuo.com.
One of the key benefits of adipate plasticizers is their ability to improve the durability of plastics by making them more resistant to cracking, brittleness, and wear and tear sinotainuo.com. This is achieved by creating a flexible layer between the polymer chains that can withstand mechanical stress and environmental factors such as UV exposure and moisture sinotainuo.com. The lower volatility of many adipate plasticizers compared to some other types also contributes to their permanence in the material, ensuring long-lasting performance in applications like flooring, roofing membranes, and medical devices sinotainuo.comjinlichemical.com.
Furthermore, some adipate-based plasticizers have been shown to possess good thermal stability, which can be beneficial during the processing of PVC and for the end-use application nih.govmdpi.comresearchgate.net. The thermal degradation of PVC often proceeds via dehydrochlorination, leading to discoloration and a loss of mechanical properties. The presence of certain plasticizers can influence this degradation process. For instance, the use of epoxidized oils as co-plasticizers can retard thermal dehydrochlorination researchgate.net. While the specific stabilizing effects of this compound require further investigation, the general properties of adipate esters suggest a positive contribution to the long-term performance and stability of the polymeric materials in which they are used.
Role as a Plasticizer in Polymer Science and Engineering
As a plasticizer, this compound is anticipated to be incorporated into polymer matrices, such as polyvinyl chloride (PVC), to enhance their flexibility and processability. Plasticizers work by embedding themselves between polymer chains, reducing intermolecular forces and consequently lowering the glass transition temperature (Tg). This makes the resulting material softer and more pliable.
Modifying Mechanical Properties of Polymers
The addition of adipate plasticizers to polymers like PVC typically leads to a decrease in tensile strength and hardness, while significantly increasing the elongation at break. This trade-off is a fundamental aspect of plasticization, where rigidity is sacrificed for flexibility. For instance, studies on various PVC grades have shown that as the concentration of a plasticizer like dioctyl phthalate (DOP) increases, the tensile strength and hardness decrease, while elongation at break increases. It is expected that this compound would induce similar changes in the mechanical properties of polymers. The specific degree of these changes would be influenced by its molecular structure and its interaction with the polymer chains.
Interactive Table: General Effect of Plasticizer Concentration on PVC Mechanical Properties
| Plasticizer Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| 0 | High | Low | High |
| 20 | Moderate | Moderate | Moderate |
| 40 | Low | High | Low |
| 60 | Lower | Higher | Lower |
| 80 | Lowest | Highest | Lowest |
Note: This table represents a generalized trend. Actual values will vary depending on the specific polymer, plasticizer, and other additives used.
Influence on Thermal Properties and Glass Transition Temperature (Tg) of Polymer Composites
A primary function of a plasticizer is to lower the glass transition temperature (Tg) of a polymer, thereby extending its flexible operating temperature range to lower values. Adipate esters are particularly known for their effectiveness in improving low-temperature performance. The introduction of a plasticizer increases the free volume within the polymer, facilitating the movement of polymer chains at lower temperatures.
Lubricant Formulations and Tribological Performance of this compound and Related Esters
Esters are widely used as base oils or additives in lubricant formulations due to their excellent lubricity, thermal stability, and low volatility. Dioctyl adipate (DOA) is known to be used as a lubricant and as an additive in metalworking fluids to reduce friction and improve machining performance. It is also used as a component in aircraft lubricants. Given the structural similarities, this compound is also expected to have applications in the field of lubrication.
The tribological performance of ester-based lubricants is influenced by their molecular structure. The presence of polar ester groups allows for strong adsorption onto metal surfaces, forming a protective film that reduces friction and wear. While specific tribological studies on this compound are not prominent in the literature, research on other esters demonstrates their effectiveness. For instance, some specialty plasticizers are used in high-performance elastomers where they must resist extraction by various fluids and maintain performance after heat aging.
Other Specialized Applications in Materials Science and Industrial Processes
Beyond their primary roles as plasticizers and lubricants, adipate esters find use in a variety of specialized applications. For example, DOA is used as a solvent and as a component of adhesives and coatings to improve flexibility and prevent cracking. It is also utilized in the textile and leather industries as a softening agent.
Given its expected properties, this compound could potentially be used in similar applications, particularly where low-temperature flexibility is a key requirement. The branched structure might also impart different solubility characteristics, which could be advantageous in specific formulations. Some adipate plasticizers are also used in applications that require resistance to migration and elevated temperatures.
Performance Comparative Studies with Alternative Esters and Adipates
Direct comparative studies detailing the performance of this compound against other adipates are not widely available. However, the performance of adipate plasticizers is generally compared based on properties like plasticizing efficiency, low-temperature flexibility, volatility, and migration resistance.
Adipate esters, as a class, are known for providing better low-temperature flexibility compared to phthalate plasticizers like DOP. However, they can be more volatile. The choice between different adipate esters often depends on the specific requirements of the application. For instance, polymeric adipate plasticizers are used in applications requiring high resistance to migration and extraction.
When comparing different monomeric adipates, factors such as the structure of the alcohol and the adipic acid backbone play a crucial role. Branched esters, like this compound, may offer lower volatility compared to their linear counterparts of similar molecular weight, which can be an advantage in applications involving higher processing temperatures. However, the branching might also affect the plasticizing efficiency and low-temperature performance. A comprehensive evaluation would require direct testing against other adipates like DOA, diisononyl adipate (DINA), and other specialty esters.
Conclusion
Dioctyl 2,2,4-trimethyladipate represents an interesting case study within the chemistry of branched esters and adipate (B1204190) derivatives. Its specific trimethyl-substituted structure suggests a profile of properties that could be advantageous in certain applications, particularly in the realm of polymer modification. While detailed academic research focusing exclusively on this compound appears limited in the public domain, the foundational principles of ester synthesis, characterization, and application provide a solid framework for its scientific understanding. Further focused research would be beneficial to fully elucidate its unique characteristics and potential for technological innovation.
Advanced Theoretical and Computational Studies of Dioctyl 2,2,4 Trimethyladipate
Quantum Chemical Calculations (e.g., DFT, HF) of Electronic Structure and Reactivity of Esters
The electronic properties of an ester are dominated by the carboxyl groups (-COO-). These groups are polar, with the carbonyl oxygen atom possessing a partial negative charge and the carbonyl carbon atom a partial positive charge. This charge distribution is fundamental to the intermolecular interactions the molecule can form. DFT calculations can quantify this charge distribution, providing values for atomic charges that help in understanding electrostatic interactions.
Key parameters derived from quantum chemical calculations that describe reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com For an ester like dioctyl 2,2,4-trimethyladipate, the HOMO is typically localized on the oxygen atoms of the ester groups, while the LUMO is centered on the carbonyl carbon atoms.
Another valuable tool derived from DFT is the Fukui function, which describes the reactivity of different atomic sites within a molecule towards nucleophilic and electrophilic attack. mdpi.com For an ester, the carbonyl carbon is predicted to be the primary site for nucleophilic attack, while the carbonyl oxygen would be a likely site for electrophilic attack (e.g., protonation). These calculations are crucial for predicting the stability of the ester towards hydrolysis, a key degradation pathway. The reaction rate of hydrolysis can be estimated by calculating the activation energy for the nucleophilic attack of a water molecule on the carbonyl carbon. mdpi.com
The table below summarizes key conceptual outputs from quantum chemical calculations and their relevance to understanding the reactivity of esters.
| Calculated Property | Description | Relevance to Ester Reactivity |
| Atomic Charges | Distribution of partial charges on each atom in the molecule. | Predicts sites for electrostatic interactions and the overall polarity of the molecule. The carbonyl carbon will have a significant partial positive charge. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons. A lower LUMO energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |
| Fukui Function (f⁻, f⁺) | Indicates the change in electron density when an electron is added or removed. | Identifies the most likely sites for electrophilic (f⁻) and nucleophilic (f⁺) attack, pinpointing the carbonyl carbon as a key reactive center. |
| Activation Energy (Ea) | The minimum energy required for a chemical reaction to occur. | Can be calculated for reactions like hydrolysis to predict the ester's stability under various conditions. mdpi.com |
These computational tools provide a detailed, atom-level understanding of the chemical nature of this compound, complementing experimental observations of its properties and performance.
Prediction of Intermolecular Interactions and Solvation Behavior in Polymeric Systems
This compound, being a non-volatile liquid, integrates itself between the rigid PVC chains. The primary mechanism of plasticization involves the disruption of the strong dipole-dipole interactions between the C-Cl groups of adjacent PVC chains. The plasticizer molecules interpose themselves, effectively shielding the polymer chains from each other and increasing the free volume of the system. mdpi.com
The interactions between the plasticizer and the polymer are primarily of the van der Waals type, with a significant contribution from dipole-dipole interactions. The polar ester groups of the adipate (B1204190) can form favorable interactions with the polar sites on the PVC chains (the carbon atom bonded to chlorine and the adjacent hydrogen atoms). mdpi.com Molecular simulations can calculate the interaction energy between the plasticizer and the polymer, which is a good indicator of their compatibility. A more negative interaction energy generally correlates with better miscibility. researchgate.net
The table below outlines the primary intermolecular interactions at play when this compound is blended with a polymer like PVC, as predicted by computational models.
| Interaction Type | Interacting Groups | Significance in Plasticization |
| Van der Waals Forces | Alkyl chains (octyl, trimethyl) of the adipate and the hydrocarbon backbone of the polymer. | These are the dominant, non-specific attractive forces that contribute to the overall miscibility and cohesion of the blend. |
| Dipole-Dipole Interactions | Polar ester groups (-COO-) of the adipate and the C-Cl dipoles of PVC. | These interactions are crucial for disrupting the strong PVC-PVC interactions, which is the essence of plasticization. |
| Weak Hydrogen Bonding | Carbonyl oxygen of the adipate and the α-hydrogen on the PVC chain (adjacent to the chlorine). mdpi.com | Enhances compatibility and helps to anchor the plasticizer molecules within the polymer matrix, improving performance. |
Development of Structure-Property Relationships for Branched Adipate Esters
The molecular structure of an adipate ester, particularly the presence, position, and nature of branching, has a profound impact on its physical properties and performance as a plasticizer. Understanding these structure-property relationships is crucial for designing esters with tailored characteristics. researchgate.netnih.gov
The branching in this compound, both in the adipic acid core (trimethyl groups) and potentially in the octyl chains (if iso-octyl alcohols are used), is a key design feature. Branching generally disrupts the regular packing of molecules, which affects several macroscopic properties.
One of the most significant effects of branching is on the glass transition temperature (Tg) and crystallinity. Studies on copolyesters have shown that introducing methyl branches into the polymer backbone leads to entirely amorphous materials with higher Tgs compared to their linear counterparts. researchgate.netnih.gov While this compound is a small molecule and not a polymer, the principle of disrupted packing holds. The branching increases the bulkiness of the molecule, making it more difficult for the polymer chains it plasticizes to pack closely. This generally leads to a greater depression of the Tg for a given concentration, enhancing low-temperature flexibility. taylorandfrancis.com
Mechanical properties are also strongly influenced by branching. In copolyesters, methyl-branching has been shown to increase both the modulus (stiffness) and the extension at break, indicating a material that is both stronger and more ductile. researchgate.net When used as a plasticizer, the complex shape of a branched ester like this compound can create a more intricate network of interactions within the polymer, potentially improving mechanical performance.
Furthermore, branching affects properties like hydrophobicity and migration resistance. Increased branching with alkyl groups generally increases the hydrophobicity of the molecule. nih.gov This can be advantageous in applications requiring water resistance. The bulkier shape of a branched ester can also hinder its mobility within the polymer matrix, leading to lower diffusion rates and better permanence (resistance to migration) compared to a linear ester of the same molecular weight. scispace.com
The following table summarizes the general effects of introducing branching into the structure of adipate esters on their key physical and performance properties.
| Property | Effect of Branching | Rationale |
| Glass Transition Temperature (Tg) of Plasticized Polymer | Generally Decreases (Improved Efficiency) | Branching disrupts the packing of polymer chains more effectively, increasing free volume and molecular mobility at lower temperatures. researchgate.netnih.gov |
| Crystallinity | Decreases | The irregular shape of branched molecules hinders the formation of ordered crystalline structures in the plasticized polymer. researchgate.net |
| Modulus (Stiffness) | Can Increase | The complex shape may lead to more entangled networks within the polymer, enhancing stiffness. researchgate.net |
| Elongation at Break | Can Increase | Increased free volume allows for greater polymer chain movement before failure. researchgate.net |
| Hydrophobicity | Increases | The addition of non-polar alkyl branches increases the overall non-polar character of the molecule. nih.gov |
| Migration Resistance | Generally Increases | The bulkier, more complex shape of branched molecules can lead to lower diffusion coefficients within the polymer matrix. scispace.com |
These relationships highlight the sophisticated role that molecular architecture plays in determining the functional properties of branched adipate esters like this compound.
Regulatory Science and Policy Research Pertaining to Dioctyl 2,2,4 Trimethyladipate
Substance Evaluation and Environmental Risk Assessment Methodologies for Chemical Compounds
The evaluation of chemical compounds like Dioctyl 2,2,4-trimethyladipate follows a structured, multi-tiered process to determine potential environmental risks. This process begins with fundamental substance characterization and progresses to complex environmental modeling.
Initial evaluation involves confirming the substance's identity and purity. researchgate.net This is typically achieved through advanced analytical techniques such as:
Spectroscopy: Methods like Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure.
Mass Spectrometry: Confirms the molecular weight and structure of the compound.
Chromatography: Gas or liquid chromatography is employed to determine the purity of the substance and identify any impurities. researchgate.net
Following characterization, a battery of tests based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), is performed to determine the substance's physical and chemical properties. researchgate.net These properties are critical inputs for environmental risk assessment models.
Environmental risk assessment (ERA) for plasticizers is a formal process, particularly in frameworks like the EU's Water Framework Directive, which lists certain plasticizers as priority substances requiring an ERA. nih.gov The core of an ERA is to compare the predicted exposure of a substance in the environment with the concentration at which it is not expected to cause adverse effects.
Interactive Table: Key Methodologies in Environmental Risk Assessment
| Methodology/Model | Purpose | Description | Reference |
| Risk Quotient (RQ) | To quantify ecological risk. | The RQ is calculated by dividing the Predicted Environmental Concentration (PEC) by the Predicted No-Effect Concentration (PNEC). An RQ value greater than 1 suggests a potential risk to the environment. | researchgate.net |
| Hazard Index (HI) | To assess cumulative risk. | The HI approach is used to evaluate the risk from simultaneous exposure to multiple substances that have similar toxic effects. It sums the hazard quotients of individual chemicals. | nih.gov |
| Exposure Modeling (e.g., CEM, DustEx) | To estimate exposure concentrations. | Computer models are used to predict the concentration of a substance in various environmental compartments (e.g., air, water, soil, dust) based on its properties and use patterns. | jst.go.jp |
| Biodegradation Studies | To assess persistence. | These tests evaluate the potential for a chemical to be broken down by microorganisms in the environment (e.g., in soil or water), which is a key factor in its persistence. | nih.gov |
| Ecotoxicity Testing | To determine effects on organisms. | Standardized tests are conducted on various aquatic and terrestrial organisms (e.g., algae, invertebrates, fish) to determine the concentrations at which the chemical causes harmful effects. | nih.gov |
| Bioconcentration Factor (BCF) | To assess potential for bioaccumulation. | The BCF measures the extent to which a chemical is absorbed by an aquatic organism from the water, indicating its potential to accumulate in the food chain. |
These methodologies provide a systematic framework for regulators to evaluate the potential environmental impact of a chemical and to determine if risk management measures are necessary. nih.gov
International and National Regulatory Perspectives on Chemical Management of Esters (excluding human health policies)
The management of esters, particularly those used as plasticizers like adipates and phthalates, is governed by a variety of international and national regulations focused on environmental protection. These frameworks aim to control the release of chemicals into the environment and manage potential risks.
Internationally, several agreements and frameworks are influential:
REACH (EU): This is one of the most comprehensive chemical regulations globally. fda.gov For certain esters like some phthalates, REACH has led to their identification as Substances of Very High Concern (SVHC) due to their environmental properties. aimplas.net This can lead to restrictions on use or requirements for authorization. The regulation also imposes migration limits for plasticizers used in materials that come into contact with food. frontiersin.org
Stockholm Convention: This global treaty aims to eliminate or restrict the production and use of persistent organic pollutants (POPs). iaeg.com While adipate (B1204190) esters are not currently listed, the framework is relevant for any chemical class that demonstrates persistence and long-range environmental transport.
Basel Convention: This convention controls the transboundary movements of hazardous wastes and their disposal. iaeg.com This is relevant for the end-of-life management of products containing esters, ensuring their environmentally sound disposal.
On a national level, regulatory perspectives vary but often reflect the principles of these international agreements:
United States: The Toxic Substances Control Act (TSCA), as amended by the Lautenberg Chemical Safety for the 21st Century Act, gives the Environmental Protection Agency (EPA) the authority to conduct risk evaluations on existing chemicals. fda.gov This process can lead to risk management rules to address any unreasonable risks to the environment. riccachemical.com
Canada: Through the Canadian Environmental Protection Act (CEPA), chemicals are categorized and assessed for their potential toxicity to the environment. frontiersin.org Some esters, such as Di(2-ethylhexyl) adipate, are listed on the National Pollutant Release Inventory (NPRI), which requires facilities to report their releases to the environment.
Germany: The German "Blue Angel" (Blauer Engel) is a well-known voluntary eco-label that sets strict environmental standards for products. aimplas.net For certain product categories, these standards include limits on the concentration of specific esters, promoting the use of more environmentally friendly alternatives.
These regulatory perspectives demonstrate a clear trend towards greater scrutiny of esters used as plasticizers, with a focus on controlling their migration from products and their release into the environment. aimplas.net
Emerging Regulatory Challenges and Research Needs for Adipate Esters
The regulation of adipate esters is shaped by the broader context of plasticizer management, which faces several emerging challenges. These challenges create a corresponding need for targeted scientific research.
A primary challenge stems from the regulation of phthalate (B1215562) plasticizers. frontiersin.org As restrictions on certain phthalates have been implemented due to environmental and health concerns, manufacturers have increasingly turned to alternative plasticizers, including various adipate esters. umd.edu This has led to a significant regulatory and scientific challenge known as "regrettable substitution," where a problematic chemical is replaced with an alternative whose long-term environmental effects are not well understood. uml.edu There is a critical research need for comprehensive environmental data on these replacement plasticizers to ensure they are genuinely safer. frontiersin.orguml.edu
A second challenge is the slow pace of regulatory review for new chemicals and new uses of existing chemicals. The process for conducting risk evaluations under frameworks like TSCA can be lengthy, creating uncertainty for industry and potentially delaying the introduction of innovative, safer alternatives. noshok.com
Furthermore, the growing global concern over microplastics presents a new frontier for chemical regulation. Plasticizers like adipate esters are not chemically bound to the polymer matrix and can leach out as plastic products degrade into microparticles. aimplas.net This raises questions about the role of microplastics as vectors for the release of chemical additives into the environment. Research is needed to understand the fate and transport of adipate esters from microplastics and the associated ecological risks. This could lead to new regulatory approaches that consider the entire lifecycle of plastic products and their additives. mdpi.com
Finally, there is a need for more efficient and predictive risk assessment models. Developing high-throughput screening methods and in-silico (computer-based) models could help regulators prioritize chemicals for in-depth review and make faster, scientifically sound decisions about the potential risks of the large number of adipate esters and other plasticizers on the market.
Concluding Perspectives and Future Research Trajectories for Dioctyl 2,2,4 Trimethyladipate Research
Synthesis and Optimization of Bio-based Dioctyl 2,2,4-trimethyladipate Analogues
A prominent trajectory in plasticizer research is the move towards sustainable, bio-based feedstocks. patsnap.com The synthesis of this compound traditionally relies on petrochemical sources for both the 2,2,4-trimethyladipic acid and the octanol (B41247) moieties. Future research would logically pursue the development of bio-based analogues.
Research Focus:
Bio-based 2,2,4-trimethyladipic acid: Investigation into microbial fermentation or enzymatic processes to produce 2,2,4-trimethyladipic acid or its precursors from renewable resources like sugars or lignin (B12514952) would be a primary focus.
Bio-octanol: The production of octanol from biomass is an established field. Research could optimize pathways to produce the specific isomers of octanol required for the esterification process.
Green Catalysis: The conventional synthesis of adipate (B1204190) esters often employs acid catalysts. google.com A shift towards enzymatic catalysis, such as using lipases, could offer a more environmentally benign synthesis route, potentially leading to higher selectivity and milder reaction conditions. mdpi.com Solid superacid resin catalysts also present a greener alternative to traditional liquid acids, offering easier separation and reusability. google.com
Table 1: Potential Bio-based Synthesis Routes for this compound Analogues
| Component | Potential Bio-based Feedstock | Synthesis Pathway |
| 2,2,4-Trimethyladipic Acid | Sugars, Lignin | Microbial Fermentation, Biocatalysis |
| Octanol | Plant Oils, Biomass | Fermentation, Chemical Conversion |
| Catalyst | N/A | Enzymatic (e.g., Lipase), Solid Superacid Resin |
Advanced Spectroscopic and In-situ Analytical Techniques for Real-Time Monitoring
The synthesis of esters like this compound involves esterification reactions that can be monitored for efficiency and product quality. Advanced spectroscopic techniques are pivotal in this regard.
Spectroscopic Characterization:
Infrared (IR) Spectroscopy: The C=O stretch in the ester group provides a strong signal around 1735-1750 cm⁻¹, while the two C-O single bonds also show characteristic absorbances. numberanalytics.comspectroscopyonline.com IR can be used to monitor the disappearance of the carboxylic acid's broad O-H stretch, indicating the progress of the esterification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the protons adjacent to the ester oxygen (around 3.5-4.5 ppm) and the protons on the carbon atoms alpha to the carbonyl group (around 2-2.5 ppm). numberanalytics.com ¹³C NMR would show a resonance for the carbonyl carbon between 160-180 ppm. ucalgary.ca
Mass Spectrometry (MS): This technique is crucial for confirming the molecular weight and fragmentation pattern of the ester, with a prominent peak often corresponding to the formation of acylium ions. ucalgary.ca
In-situ Monitoring:
Future research could employ in-situ techniques like attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy to monitor the esterification reaction in real-time. This would allow for precise control over reaction kinetics, optimization of catalyst loading, and temperature profiles to maximize yield and minimize by-product formation.
Elucidation of Complex Environmental Transport and Fate Mechanisms
The environmental impact of plasticizers is a major area of concern. acs.org While specific data for this compound is scarce, the fate of similar compounds like di(2-ethylhexyl) adipate (DEHA) provides a predictive framework.
Key Research Areas:
Biodegradation: Adipate esters are generally considered to be readily biodegradable. epa.govwho.int However, branched structures can sometimes hinder the rate of microbial degradation compared to their linear counterparts. nih.gov Research should focus on identifying microbial strains and enzymatic pathways capable of efficiently degrading branched-chain adipates. Studies on related plasticizers have shown that biodegradation often begins with the hydrolysis of the ester bonds. nih.govnih.gov
Environmental Mobility: Due to its expected low water solubility and high octanol-water partition coefficient, this compound would likely adsorb to soil and sediment, limiting its mobility in aquatic systems. epa.govwho.int However, its potential to leach from polymer matrices into the environment remains a key aspect to investigate.
Metabolite Identification: The biodegradation of adipate esters can lead to the formation of intermediate metabolites, such as the corresponding monoester and alcohol. nih.gov Identifying these metabolites and assessing their potential toxicity is crucial for a complete environmental risk assessment.
Table 2: Predicted Environmental Fate Parameters for this compound (based on analogues)
| Parameter | Predicted Behavior | Rationale/Analogue |
| Biodegradation | Readily biodegradable, but potentially slower than linear adipates | DEHA shows ready biodegradation. epa.govwho.int Branching may slow the process. nih.gov |
| Soil Mobility | Low | High expected Koc value, similar to DEHA. epa.gov |
| Bioaccumulation | Low potential | DEHA has a low bioconcentration factor in fish. epa.gov |
| Primary Degradation Pathway | Hydrolysis of ester bonds | Common pathway for ester-based plasticizers. nih.govnih.gov |
Novel Applications in Sustainable Materials and Chemical Engineering
The primary application of this compound is as a plasticizer, likely in PVC and other polymers where flexibility and low-temperature performance are required. hallstarindustrial.com Future research could explore its use in novel and sustainable materials.
Potential Applications:
Bio-based Polymers: As the production of bio-based polymers like polylactic acid (PLA) and polyhydroxyalkanoates (PHAs) increases, there is a corresponding need for compatible and effective bio-based plasticizers to improve their properties, such as flexibility and toughness. ontosight.airesearchgate.net
High-Performance Formulations: The branched structure of this compound may impart specific properties such as low viscosity in plastisols, similar to other branched plasticizers like 2,2,4-trimethyl-1,3-pentanediol (B51712) diisobutyrate (TXIB). eastman.comeastman.com This could be advantageous in applications requiring easy processing and the ability to incorporate high levels of fillers. easchem.com.tw
Specialty Elastomers: The demand for high-performance elastomers in various industries necessitates the use of specialty ester plasticizers to achieve desired properties like low-temperature flexibility and resistance to extraction. hallstarindustrial.com Research could evaluate the performance of this compound in nitrile or other polar elastomers.
Q & A
Basic Research Questions
Q. How can the structural identity of dioctyl 2,2,4-trimethyladipate be confirmed in synthetic samples?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Analyze and spectra to confirm branching patterns (e.g., 2,2,4-trimethyladipate backbone) and esterification sites.
- IR Spectroscopy : Identify ester carbonyl (C=O) stretches (~1740 cm) and alkyl chain vibrations.
- Mass Spectrometry : Verify molecular ion peaks (expected m/z ~428 for CHO) and fragmentation patterns.
Q. What are standard analytical methods for quantifying this compound in environmental matrices?
- Methodology :
- GC-MS : Use non-polar columns (e.g., DB-5) with splitless injection and electron ionization. Calibrate with certified reference standards.
- HPLC-UV/RI : Optimize mobile phase (e.g., acetonitrile/water) for separation of ester derivatives.
- Challenges : Low concentrations (< ppb) may require pre-concentration via solid-phase extraction (SPE) .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
- Methodology :
- Variables : Select factors like reaction temperature (60–120°C), catalyst type (e.g., sulfuric acid vs. lipase enzymes), and molar ratio of adipic acid to octanol.
- Design : Use a 2 factorial experiment to assess main effects and interactions. For example, a 3-factor design would require 8 experimental runs.
- Response Metrics : Yield (%) and purity (via GC-MS). Statistical tools (ANOVA) identify significant parameters .
Q. How to resolve contradictions in reported toxicity data for this compound?
- Methodology :
- Source Analysis : Compare study conditions (e.g., dose ranges, exposure duration, model organisms).
- Replication : Conduct standardized assays (e.g., OECD 207 for aquatic toxicity) under controlled parameters.
- Meta-Analysis : Use software (e.g., RevMan) to aggregate data and identify confounding variables (e.g., impurities like unreacted monomers) .
Q. What computational approaches predict the plasticizer efficiency of this compound in polymer blends?
- Methodology :
- Molecular Dynamics (MD) : Simulate interactions between the compound and polymer chains (e.g., PVC) to assess flexibility and glass transition temperature ().
- QSPR Models : Correlate structural descriptors (e.g., branching index, logP) with experimental performance metrics.
- Validation : Compare predictions with empirical tensile strength and elongation data .
Q. How to analyze degradation pathways of this compound under UV exposure?
- Methodology :
- Photolysis Studies : Use xenon-arc lamps to simulate sunlight. Monitor degradation via LC-QTOF-MS for intermediate identification.
- Mechanistic Probes : Add radical scavengers (e.g., tert-butanol) to distinguish hydrolysis vs. oxidative pathways.
- Kinetic Modeling : Fit pseudo-first-order rate constants to determine half-lives in aqueous/organic matrices .
Methodological Considerations Table
| Research Objective | Key Techniques | Critical Parameters |
|---|---|---|
| Structural Elucidation | NMR, IR, MS | Solvent purity, spectral resolution |
| Environmental Quantification | GC-MS, SPE pre-concentration | Detection limits, matrix interference removal |
| Synthesis Optimization | Factorial design, ANOVA | Catalyst efficiency, side-reaction minimization |
| Toxicity Reconciliation | OECD assays, meta-analysis | Dose standardization, impurity profiling |
| Computational Modeling | MD simulations, QSPR | Force field accuracy, descriptor selection |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
